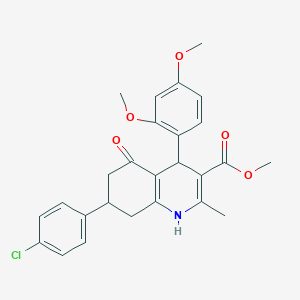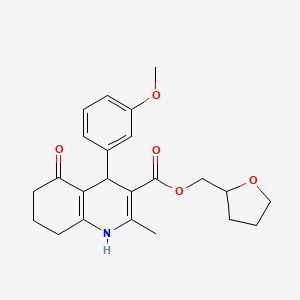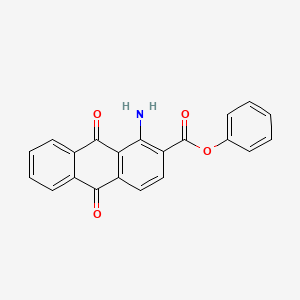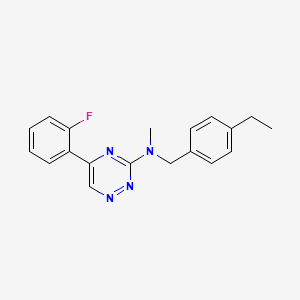
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine, also known as EFMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. EFMT is a triazine derivative that exhibits a broad range of biological activities, including antitumor, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the replication of herpes simplex virus by targeting the viral DNA polymerase.
Biochemical and Physiological Effects
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is its broad range of biological activities, which make it a versatile compound for scientific research. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine. One potential avenue of research is the development of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in more detail, which may lead to the discovery of new targets for cancer therapy. Additionally, the potential applications of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in the treatment of viral and bacterial infections warrant further investigation. Overall, N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
合成法
The synthesis of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine involves the reaction of 4-ethylbenzylamine with 2-fluorobenzaldehyde and methylisothiocyanate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in high yield and purity.
科学的研究の応用
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Gram-positive bacteria.
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-3-14-8-10-15(11-9-14)13-24(2)19-22-18(12-21-23-19)16-6-4-5-7-17(16)20/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGYAXVJGVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

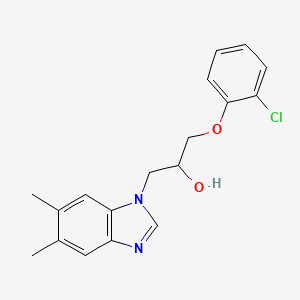
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)


![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
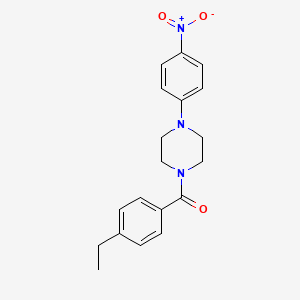
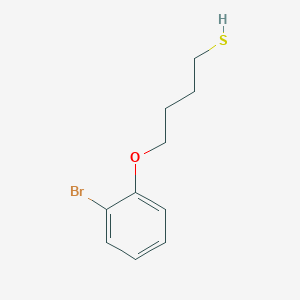
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
